molecular formula C11H15NO3 B8382127 Methyl 6-butoxypyridine-2-carboxylate

Methyl 6-butoxypyridine-2-carboxylate

Cat. No.: B8382127
M. Wt: 209.24 g/mol
InChI Key: NNHKCAJMXUIPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-butoxypyridine-2-carboxylate is a pyridine derivative featuring a butoxy (-OC₄H₉) substituent at the 6-position of the pyridine ring and a methyl ester (-COOCH₃) at the 2-position.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 6-butoxypyridine-2-carboxylate

InChI

InChI=1S/C11H15NO3/c1-3-4-8-15-10-7-5-6-9(12-10)11(13)14-2/h5-7H,3-4,8H2,1-2H3

InChI Key

NNHKCAJMXUIPSN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=N1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 6-butoxypyridine-2-carboxylate with structurally related pyridine-2-carboxylate esters, highlighting differences in substituents, molecular properties, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties Applications
This compound* C₁₁H₁₅NO₃ ~209 (estimated) Ether (butoxy) High lipophilicity; electron-donating substituent; potential steric hindrance Drug delivery systems, agrochemical intermediates (inferred)
Methyl 6-bromopyridine-2-carboxylate C₇H₆BrNO₂ 216.03 Halogen (bromo) Polarizable leaving group; electron-withdrawing effect; reactive in cross-coupling Suzuki-Miyaura coupling; pharmaceutical synthesis
Methyl 6-methylpyridine-2-carboxylate C₈H₉NO₂ 151.16 (calculated) Alkyl (methyl) Electron-donating; enhances ring basicity; moderate solubility in polar solvents Organic synthesis intermediates; ligand design
Methyl 2-amino-6-bromopyridine-3-carboxylate C₇H₆BrN₂O₂ 245.04 (calculated) Halogen + amine Dual functional groups for nucleophilic/electrophilic reactivity Bioactive molecule synthesis; coordination chemistry

*Data for this compound is extrapolated from structural analogs.

Key Insights:

Its electron-donating nature may stabilize the pyridine ring via resonance. Bromo Group: Acts as a meta-directing, electron-withdrawing group, facilitating nucleophilic aromatic substitution or cross-coupling reactions . Methyl Group: Electron-donating via hyperconjugation, increasing the electron density of the pyridine ring and altering solubility profiles .

Reactivity Trends: Bromo derivatives (e.g., methyl 6-bromopyridine-2-carboxylate) are pivotal in catalytic coupling reactions due to the bromine atom’s role as a leaving group . Amino-bromo derivatives (e.g., methyl 2-amino-6-bromopyridine-3-carboxylate) offer dual reactivity, enabling sequential functionalization for complex molecule synthesis .

Analytical Characterization :

  • Techniques such as NMR (¹H, ¹³C) and HPLC (as seen in methyl shikimate analysis ) are critical for verifying the purity and structure of these esters. Gas chromatography (GC) with mass spectrometry, as applied to resin-derived methyl esters , could similarly resolve structural isomers of pyridine carboxylates.

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